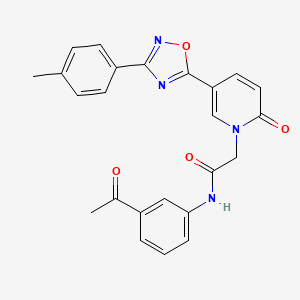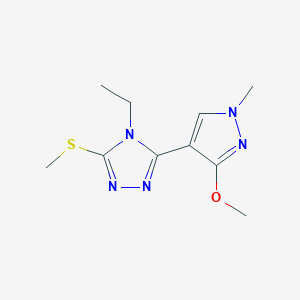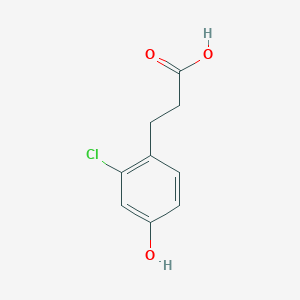
5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Supramolecular Structures
Research into coordination polymers based on similar chemical structures has led to the development of materials with potential applications in gas storage, separation technologies, and catalysis. Zang et al. (2011) synthesized a series of coordination polymers with 5-iodo-isophthalic acid and various nitrogen ligands, revealing structures with significant potential for supramolecular assembly and interaction studies, which could be beneficial for designing materials with specific porosities or functionalities (Zang, Fan, Li, Hou, & Mak, 2011).
Antitumor Properties
Al-Omran, Mohareb, and El-Khair (2014) explored the synthesis of derivatives with a focus on antitumor evaluation, indicating that structural analogs of the specified compound may hold promise for developing new anticancer agents. Their research highlights the importance of structural analysis in identifying compounds with potent biological activities (Al-Omran, Mohareb, & El-Khair, 2014).
DNA Binding and Photophysical Properties
Kapp, Schutte-Smith, Twigge, and Visser (2022) investigated imidazo[4,5-f]1,10-phenanthroline derivatives, focusing on their synthesis, characterization, and DNA binding. This research may offer insights into the design of compounds for biomedical applications, such as drug delivery systems or as agents for photodynamic therapy (Kapp, Schutte-Smith, Twigge, & Visser, 2022).
Anti-inflammatory Screening
Prajapat and Talesara (2016) described the synthesis and anti-inflammatory screening of benzimidazole derivatives, suggesting that compounds with similar core structures might exhibit significant anti-inflammatory activity. Such findings are crucial for the development of new pharmaceuticals for treating inflammation-related conditions (Prajapat & Talesara, 2016).
Synthesis and Catalytic Applications
Zhao, Li, Wang, and Chen (2002) detailed the synthesis of a cobalt(II) coordination polymer, demonstrating its potential as a microporous material. The structural features and specific channels occupied by solvent molecules indicate its possible use in catalysis and as a functional material for environmental remediation (Zhao, Li, Wang, & Chen, 2002).
Eigenschaften
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-7-20(8-11(2)24-10)17-18-13(16(21)19-17)5-12-3-4-14-15(6-12)23-9-22-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,19,21)/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJUCTFKIRPRHL-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322891 | |
| Record name | (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866142-91-8 | |
| Record name | (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2685809.png)
![N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide](/img/structure/B2685812.png)
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2685814.png)

![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)

![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2685823.png)






![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2685832.png)
